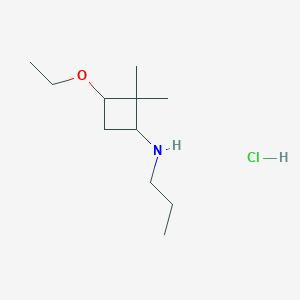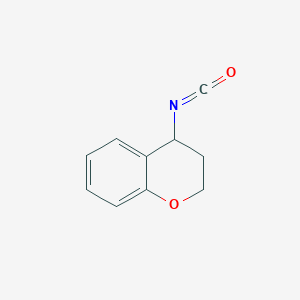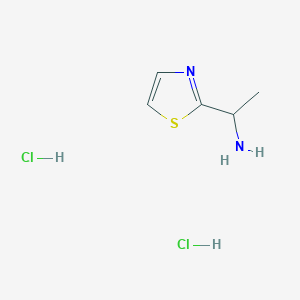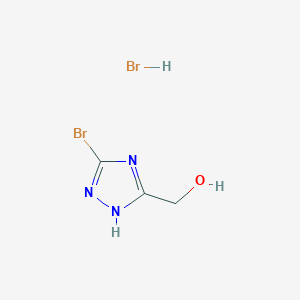
Methyl 3-oxothiomorpholine-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-oxothiomorpholine-2-carboxylate” is a chemical compound with the molecular formula C6H9NO3S . It has a molecular weight of 175.21 .
Molecular Structure Analysis
The InChI code for “Methyl 3-oxothiomorpholine-2-carboxylate” is1S/C6H9NO3S/c1-10-6(9)4-5(8)7-2-3-11-4/h4H,2-3H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3-oxothiomorpholine-2-carboxylate” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
Methyl 3-oxothiomorpholine-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for the introduction of sulfur-containing heterocycles, which are prevalent in many drugs due to their biological activity .
Development of Anti-inflammatory Agents
The compound has been utilized in the development of novel molecules targeting anti-inflammatory responses. Its structural similarity to other anti-inflammatory agents makes it a candidate for synthesizing new therapeutic molecules .
Creation of Antitumor Agents
Research indicates potential applications in creating antitumor agents. The thiomorpholine moiety can be incorporated into compounds that interact with biological targets associated with cancer cell proliferation .
Anti-HIV Research
Methyl 3-oxothiomorpholine-2-carboxylate may serve as a precursor in the synthesis of anti-HIV medications. The modification of its structure could lead to compounds capable of inhibiting HIV-1 integrase, a key enzyme in the virus’s life cycle .
Antiviral Drug Synthesis
The compound’s versatility extends to the synthesis of antiviral drugs beyond HIV, including inhibitors for human cytomegalovirus and hepatitis C virus, which are significant public health concerns .
Cardiovascular Drug Development
Its application in cardiovascular drug development is notable, particularly in the synthesis of anti-hypertensive and antithrombotic activity drugs. These applications leverage the compound’s ability to be transformed into molecules that affect blood pressure regulation and clot formation .
Enzyme Inhibition for Disease Treatment
Methyl 3-oxothiomorpholine-2-carboxylate is also a starting point for developing enzyme inhibitors, such as phosphatidylinositol 3-kinase (PI3K) inhibitors, which have implications in treating various diseases, including cancer .
Research on Neurological Disorders
Lastly, the compound’s chemical structure suggests potential use in synthesizing agents for neurological disorder research, particularly those disorders where sulfur-containing compounds have shown therapeutic promise .
Eigenschaften
IUPAC Name |
methyl 3-oxothiomorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-10-6(9)4-5(8)7-2-3-11-4/h4H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQLAHSIADMJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxothiomorpholine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







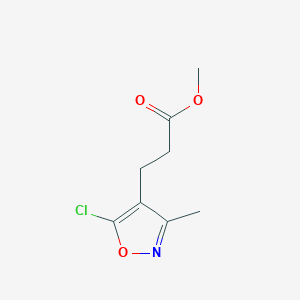
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

